2-Isopropylthiazole-5-carboxamide
Description
2-Isopropylthiazole-5-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with an isopropyl group at the 2-position and a carboxamide moiety at the 5-position. The thiazole core, comprising sulfur and nitrogen atoms, confers unique electronic and steric properties, making it a scaffold of interest in medicinal and materials chemistry. The compound is synthesized via a multi-step route involving coupling reactions of substituted nitriles and ethyl bromoacetoacetate, followed by hydrolysis and amine coupling to yield the carboxamide derivative .
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-propan-2-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C7H10N2OS/c1-4(2)7-9-3-5(11-7)6(8)10/h3-4H,1-2H3,(H2,8,10) |
InChI Key |
UQJVIBNOYVGLIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production methods for 2-Isopropylthiazole-5-carboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-Isopropylthiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Isopropylthiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions .
Comparison with Similar Compounds
Key Findings :
- The isopropyl group in 2-isopropylthiazole-5-carboxamide balances lipophilicity and steric bulk, unlike the polar hydroxypropyl or bulky chloro-methylphenyl substituents, which may compromise bioavailability or metabolic stability .
- Amino-substituted analogs exhibit higher reactivity in nucleophilic environments, whereas the isopropyl group provides steric protection against enzymatic degradation .
Isothiazole-5-Carboxamide Derivatives
Isothiazole-5-carboxamide (CAS 3683-98-5) shares the carboxamide functional group but differs in ring structure: the sulfur and nitrogen atoms are adjacent in isothiazole, compared to their 1,3-positions in thiazole. This alters electronic distribution, reducing the compound’s resonance stability and increasing susceptibility to electrophilic attack . Biological studies suggest isothiazole derivatives exhibit lower target affinity compared to thiazoles, likely due to reduced aromaticity and weaker π-π stacking interactions.
Thiophene-Based Carboxylic Acid Derivatives
Thiophene analogs (e.g., 5-acetylthiophene-2-carboxylic acid and methyl 5-formyl-2-thiophenecarboxylate) replace the thiazole’s nitrogen with a carbon atom, creating a fully conjugated sulfur-containing ring. This enhances thermal stability but diminishes hydrogen-bonding capacity. For instance, 5-acetylthiophene-2-carboxylic acid shows higher melting points (∼150–160°C) compared to thiazole derivatives but lower solubility in polar solvents due to the absence of a basic nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
